Cas no 116249-66-2 (D-Alanine,N-[[(5S,6S)-5-[(4-amino-4,6-dideoxy-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl)oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-(9CI))

D-Alanine,N-[[(5S,6S)-5-[(4-amino-4,6-dideoxy-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl)oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-(9CI) structure
116249-66-2 structure
Product Name:D-Alanine,N-[[(5S,6S)-5-[(4-amino-4,6-dideoxy-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl)oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-(9CI)
CAS No:116249-66-2
Molecular Formula:C39H42N2O18
Molecular Weight:826.753380000001
CID:179264
PubChem ID:5464366

D-Alanine,N-[[(5S,6S)-5-[(4-amino-4,6-dideoxy-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl)oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-(9CI) Properties

Names and Identifiers

    • D-Alanine,N-[[(5S,6S)-5-[(4-amino-4,6-dideoxy-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl)oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-(9CI)
    • benanomicin B
    • D-Alanine,N-[[(5S,6S)-5-[(4-amino-4,6-dideoxy-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl)oxy]-...
    • D-Alanine,N-[[(5S,6S)-5-[(4-amino-4,6-dideoxy-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl)oxy]-5,6,8,13-tetrahydro-1,6,9,14-te
    • D-Alanine,N-[[(5S,6S)-5-[(4-amino-4,6-dideoxy-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl)oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-
    • (2R)-2-({[(5S,6S)-5-{[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-{[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl]oxy}tetrahydro-2H-pyran-2-yl]oxy}-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6,8,13-tetr
    • D-Alanine, N-((5-((4-amino-4,6-dideoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-
    • Pradimicin C
    • SCHEMBL2228764
    • ANTIBIOTIC BU-3608C
    • DTXSID001317618
    • BU-3608C
    • Q27108055
    • 116249-66-2 (as free salt)
    • (2R)-2-({[(5S,6S)-5-{[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-{[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl]oxy}tetrahydro-2H-pyran-2-yl]oxy}-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6,8,13-tetrahydrobenzo[a]tetracen-2-yl]carbonyl}amino)propanoic acid
    • (2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
    • UNII-2AEY6X9QC2
    • D-ALANINE, N-(((5S,6S)-5-((4-AMINO-4,6-DIDEOXY-3-O-.BETA.-D-XYLOPYRANOSYL-.BETA.-D-GALACTOPYRANOSYL)OXY)-5,6,8,13-TETRAHYDRO-1,6,9,14-TETRAHYDROXY-11-METHOXY-3-METHYL-8,13-DIOXOBENZO(A)NAPHTHACEN-2-YL)CARBONYL)-
    • 2AEY6X9QC2
    • N-(((5S,6S)-5-((4-AMINO-4,6-DIDEOXY-3-O-.BETA.-D-XYLOPYRANOSYL-.BETA.-D-GALACTOPYRANOSYL)OXY)-5,6,8,13-TETRAHYDRO-1,6,9,14-TETRAHYDROXY-11-METHOXY-3-METHYL-8,13-DIOXOBENZO(A)NAPHTHACEN-2-YL)CARBONYL)-D-ALANINE
    • 116249-66-2
    • CHEBI:8351
    • Antibiotic BU 3608C
    • BU 3608C
    • InChIKey: IHIIRQILYAXIOH-UDLZIEQUSA-N
    • Inchi: InChI=1S/C39H42N2O18/c1-10-5-17-23(30(48)20(10)36(52)41-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(42)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(40)12(3)57-39)59-38-32(50)29(47)19(43)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,42-43,46-51H,9,40H2,1-4H3,(H,41,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32+,33-,34+,35+,38+,39+/m1/s1
    • SMILES: OC([C@H](NC(C1C(C)=CC2=C(C3=C(O)C4C(C5C=C(OC)C=C(O)C=5C(=O)C=4C=C3[C@@H]([C@H]2O[C@@H]2O[C@H](C)[C@H](N)[C@H](O[C@@H]3OC[C@@H](O)[C@H](O)[C@@H]3O)[C@H]2O)O)=O)C=1O)=O)C)=O

Computed Properties

  • Exact Mass: 826.243
  • Hydrogen Bond Donor Count: 11
  • Hydrogen Bond Acceptor Count: 19
  • Rotatable Bond Count: 8
  • Monoisotopic Mass: 826.243
  • Heavy Atom Count: 59
  • Complexity: 1590
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 12
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -2.4
  • Topological Polar Surface Area: 335A^2

Experimental Properties

  • LogP: 0.21880
  • PSA: 334.55000
  • Refractive Index: 1.751
  • Boiling Point: 1125.1°Cat760mmHg
  • Flash Point: 634.2°C
  • Density: 1.72

D-Alanine,N-[[(5S,6S)-5-[(4-amino-4,6-dideoxy-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl)oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-(9CI) Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0098PN-1mg
Benanomicin B
116249-66-2 ≥90%
1mg
$672.00

D-Alanine,N-[[(5S,6S)-5-[(4-amino-4,6-dideoxy-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl)oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-(9CI) Related Literature

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